2-[(4-ethoxyphenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
2-[(4-Ethoxyphenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a thiadiazoloquinazolinone derivative characterized by a 4-ethoxyphenylamino substituent at the 2-position and methoxy groups at the 7- and 8-positions of the quinazolinone core. This compound belongs to a class of fused heterocycles known for diverse pharmacological activities, including antimicrobial, antitumor, and anti-HIV properties . Its structural uniqueness lies in the combination of electron-donating ethoxy and methoxy groups, which may influence its biological potency and pharmacokinetic profile.
Properties
IUPAC Name |
2-(4-ethoxyanilino)-7,8-dimethoxy-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-4-27-12-7-5-11(6-8-12)20-18-22-23-17(24)13-9-15(25-2)16(26-3)10-14(13)21-19(23)28-18/h5-10H,4H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUZHEYIHRQRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles, have been reported to exhibit various biological activities, suggesting that they may interact with multiple targets.
Mode of Action
It’s worth noting that 1,3,4-thiadiazoles, a structural component of this compound, have been reported to form charge transfer complexes with various acceptors. This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function.
Biochemical Pathways
Compounds with similar structures have been reported to impact purine and pyrimidine ribonucleotide pools, suggesting that this compound might have a similar effect.
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antimicrobial, antituberculosis, and anticonvulsant properties. This suggests that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have been shown to interact with various enzymes and proteins. The nature of these interactions is likely to be complex and may involve multiple binding sites and mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Electronic Effects
The thiadiazolo[2,3-b]quinazolin-5-one scaffold is highly modifiable, with substituents on the 2-position (arylamino group) and quinazolinone ring critically determining activity. Key analogs include:
| Compound Name | R Group (2-Position) | 7,8-Substituents | Key Biological Activities | Source |
|---|---|---|---|---|
| Target Compound | 4-ethoxyphenylamino | dimethoxy | Inferred: Potential antibacterial/antiviral | [10] |
| 2-(4-Methoxyphenylamino)-analog (USP/VA-1) | 4-methoxyphenylamino | Not specified | Antibacterial (E. coli), comparable to amoxicillin | [4] |
| 2-Methyl-analog (USP/VA-2) | methyl | Not specified | Anti-HIV-2 (ROD strain) | [4] |
| 2-(3-Chloro-4-fluorophenylamino)-analog | 3-chloro-4-fluorophenylamino | dimethoxy | Inferred: Structural similarity | [9] |
| 2-(4-Methylphenylamino)-analog (BI89819) | 4-methylphenylamino | dimethoxy | Inferred: Bioactivity under investigation | [11] |
Key Observations :
- Electron-Donating vs. This could improve bioavailability but may reduce solubility . Halogenated analogs (e.g., 3-chloro-4-fluorophenylamino in BG15474) introduce electron-withdrawing effects, which may enhance target binding but reduce metabolic stability .
- Steric Considerations :
Antibacterial Activity
- USP/VA-1 (4-methoxyphenylamino) and USP/VA-2 (methyl) demonstrated antibacterial activity against E. coli, comparable to amoxicillin . The ethoxy analog’s activity remains unconfirmed but may follow similar trends due to shared electron-donating substituents.
Anti-HIV Activity
- USP/VA-2 (methyl) exhibited the highest anti-HIV-2 activity, suggesting smaller substituents favor viral inhibition . The ethoxy group’s bulkiness may reduce efficacy, though this requires experimental validation.
Antituberculosis Activity
- A propylthio-substituted analog showed selective anti-Mtb activity, attributed to hydrophobic interactions with InhA residues . The ethoxy group’s moderate hydrophobicity may offer a balance between activity and solubility, but nitro- or fluoro-substituted analogs displayed reduced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
